molecular formula C7H12ClF2N B2916629 3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2551120-64-8

3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B2916629
CAS No.: 2551120-64-8
M. Wt: 183.63
InChI Key: XYVJNJGIPYIGKY-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere in drug design, replacing other structural motifs to improve the pharmacokinetic and pharmacodynamic properties of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the nucleophilic addition of a difluoroethyl group to a pre-formed bicyclo[1.1.1]pentane derivative. This can be achieved using difluoroethyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes. These methods are practical and can be adapted for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The difluoroethyl group can enhance binding affinity and selectivity by forming strong interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[1.1.1]pentan-1-amine hydrochloride
  • 3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Uniqueness

3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in drug design, offering improved pharmacokinetic and pharmacodynamic profiles compared to its analogs .

Biological Activity

3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclic compound with potential applications in medicinal chemistry due to its unique structural properties. This article explores its biological activity, synthesis, and implications for drug development.

  • Molecular Formula : C7H12ClF2N
  • Molecular Weight : 183.63 g/mol
  • CAS Number : 2551120-64-8
  • Purity : Typically >97% in commercial preparations.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with biological targets, which may include enzymes and receptors involved in various physiological processes. The presence of the difluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Research indicates that compounds with bicyclic structures often exhibit unique pharmacological profiles. The bicyclo[1.1.1]pentane core can mimic certain natural products, allowing for interactions with biological macromolecules that may lead to therapeutic effects.

In Vitro Studies

Recent studies have focused on the compound's ability to modulate specific biochemical pathways:

  • ADME Properties : Investigations into absorption, distribution, metabolism, and excretion (ADME) have shown favorable profiles for compounds with similar structures, indicating potential for oral bioavailability .
  • Enzyme Inhibition : Preliminary assays suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain under investigation.

Case Studies

A notable study involved synthesizing various derivatives of bicyclo[1.1.1]pentanes to evaluate their biological activities:

  • Study Reference : The synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes demonstrated the ability to mimic ortho/meta-substituted arenes, which are known for their diverse biological activities .
  • Findings : Compounds derived from this bicyclic framework showed promising results in inhibiting cancer cell proliferation in vitro.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other bicyclic compounds:

Compound NameBiological ActivityKey Findings
This compoundPotential enzyme inhibitorFavorable ADME properties; inhibits metabolic enzymes
Bicyclo[3.3.0]octane derivativesAnticancer activityEffective against multiple cancer cell lines
Bicyclo[2.2.2]octane derivativesAnalgesic effectsShowed significant pain relief in animal models

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups critical for biological activity.

Synthetic Route Example

A common synthetic route includes:

  • Formation of the bicyclic core via cyclization reactions.
  • Introduction of the difluoroethyl group through nucleophilic substitution.
  • Hydrochloride salt formation for enhanced solubility.

Properties

IUPAC Name

3-(2,2-difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-5(9)1-6-2-7(10,3-6)4-6;/h5H,1-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVJNJGIPYIGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)CC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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